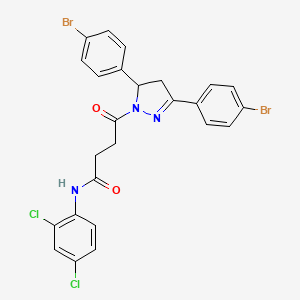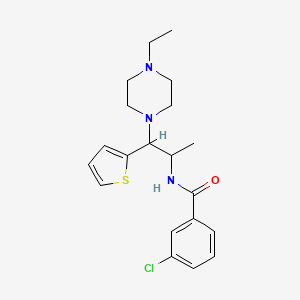![molecular formula C12H9N3S B2720026 5-苯基噻吩并[2,3-d]嘧啶-4-胺 CAS No. 195193-10-3](/img/structure/B2720026.png)
5-苯基噻吩并[2,3-d]嘧啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenylthieno[2,3-d]pyrimidin-4-amine is a compound with a molecular weight of 227.29 . It inhibits a variety of enzymes such as kinases and phosphodiesterases and has potential therapeutic activity for a variety of diseases .
Molecular Structure Analysis
The molecular structure of 5-Phenylthieno[2,3-d]pyrimidin-4-amine is characterized by a thiophene ring fused to a pyrimidine . The InChI code for this compound is1S/C12H9N3S/c13-11-10-9 (8-4-2-1-3-5-8)6-16-12 (10)15-7-14-11/h1-7H, (H2,13,14,15) . Physical And Chemical Properties Analysis
5-Phenylthieno[2,3-d]pyrimidin-4-amine is a powder with a melting point of 195-198°C . It has a molecular weight of 227.29 .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Phenylthieno[2,3-d]pyrimidin-4-amine, focusing on six unique applications:
Antiviral Activity
5-Phenylthieno[2,3-d]pyrimidin-4-amine has shown significant antiviral properties. It has been studied for its ability to inhibit the replication of various viruses, making it a potential candidate for antiviral drug development . Its mechanism involves interfering with viral enzymes or proteins essential for viral replication.
Antiprotozoal Activity
This compound exhibits antiprotozoal activity, meaning it can combat protozoan infections. Research has demonstrated its effectiveness against parasites such as Plasmodium (which causes malaria) and Leishmania (responsible for leishmaniasis) . This makes it a valuable compound in the development of treatments for parasitic diseases.
Kinase Inhibition
5-Phenylthieno[2,3-d]pyrimidin-4-amine is known to inhibit various kinases, which are enzymes that play crucial roles in cell signaling and regulation . By inhibiting these kinases, the compound can potentially be used in cancer therapy, as many cancers are driven by dysregulated kinase activity.
Phosphodiesterase Inhibition
The compound also inhibits phosphodiesterases (PDEs), which are enzymes involved in the breakdown of cyclic nucleotides . PDE inhibitors are important in treating conditions like cardiovascular diseases, erectile dysfunction, and certain psychiatric disorders. Thus, 5-Phenylthieno[2,3-d]pyrimidin-4-amine could be explored for these therapeutic applications.
Anti-inflammatory Properties
Research indicates that 5-Phenylthieno[2,3-d]pyrimidin-4-amine may possess anti-inflammatory properties . It can potentially modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Effects
Studies suggest that this compound might have neuroprotective effects, protecting neurons from damage or death . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s, where protecting neuronal health is crucial.
Anticancer Potential
Due to its ability to inhibit kinases and other enzymes involved in cell proliferation, 5-Phenylthieno[2,3-d]pyrimidin-4-amine is being investigated for its anticancer potential . It may help in slowing down or stopping the growth of cancer cells, making it a promising candidate for cancer therapy.
Antifungal Activity
The compound has also been studied for its antifungal properties . It can inhibit the growth of various fungal pathogens, which is important for developing treatments for fungal infections that are often resistant to existing antifungal drugs.
作用机制
安全和危害
属性
IUPAC Name |
5-phenylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUFEXGLTQADSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylthieno[2,3-d]pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

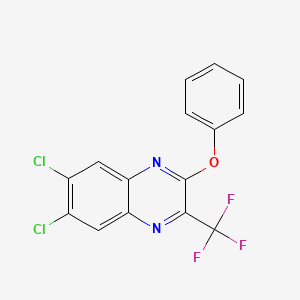
![6-((3-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2719948.png)
![Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B2719950.png)

![Ethyl 2-oxo-4-phenyl-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2719953.png)
![(E)-4-(Dimethylamino)-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2719956.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2719957.png)
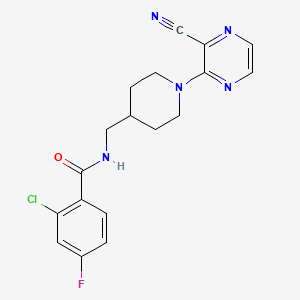
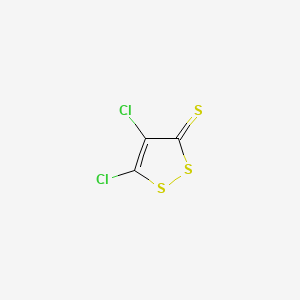
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B2719960.png)
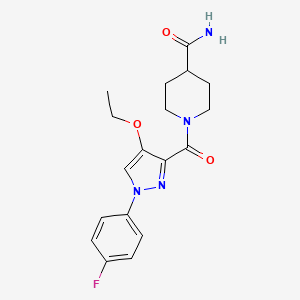
![1-[(2-Phenylbenzimidazol-1-yl)methyl]benzotriazole](/img/structure/B2719962.png)
